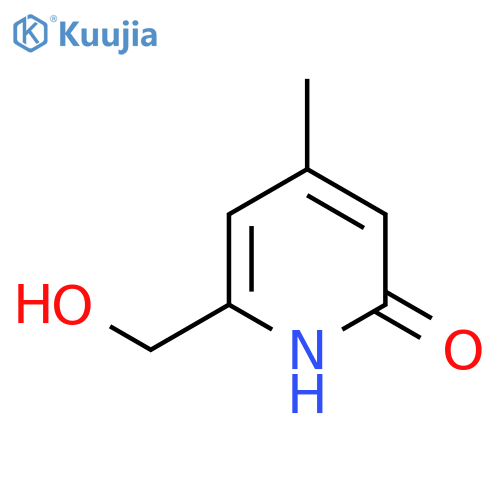Cas no 856956-46-2 (2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-)

856956-46-2 structure
商品名:2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-
CAS番号:856956-46-2
MF:C7H9NO2
メガワット:139.151861906052
CID:4907292
2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-
- 2-Hydroxy-4-methylpyridine-6-methanol
-
- インチ: 1S/C7H9NO2/c1-5-2-6(4-9)8-7(10)3-5/h2-3,9H,4H2,1H3,(H,8,10)
- InChIKey: YCKNBVSCKMVBBM-UHFFFAOYSA-N
- ほほえんだ: OCC1=CC(C)=CC(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 216
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 49.3
2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003964-250mg |
2-Hydroxy-4-methylpyridine-6-methanol |
856956-46-2 | 95% | 250mg |
$931.00 | 2023-08-31 | |
| Alichem | A029003964-500mg |
2-Hydroxy-4-methylpyridine-6-methanol |
856956-46-2 | 95% | 500mg |
$1701.85 | 2023-08-31 | |
| Alichem | A029003964-1g |
2-Hydroxy-4-methylpyridine-6-methanol |
856956-46-2 | 95% | 1g |
$2952.90 | 2023-08-31 |
2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl- 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
2. Water
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
856956-46-2 (2(1H)-Pyridinone, 6-(hydroxymethyl)-4-methyl-) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
